2,3,4-trichloro-6-fluoroaniline
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Overview
Description
2,3,4-Trichloro-6-fluoroaniline is an aromatic amine compound characterized by the presence of three chlorine atoms and one fluorine atom attached to a benzene ring with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-trichloro-6-fluoroaniline typically involves the halogenation of aniline derivatives. One common method is the chlorination of 4-fluoroaniline using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out in an anhydrous solvent like carbon tetrachloride to prevent hydrolysis and ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trichloro-6-fluoroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form corresponding aniline derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted aniline derivatives.
Oxidation: Nitro or nitroso derivatives.
Reduction: Reduced aniline derivatives.
Scientific Research Applications
2,3,4-Trichloro-6-fluoroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,3,4-trichloro-6-fluoroaniline involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit or activate specific pathways, leading to various biological effects. Detailed studies using techniques like NMR spectroscopy and computational chemistry help in understanding these interactions .
Comparison with Similar Compounds
2,4,6-Trichloroaniline: Similar in structure but lacks the fluorine atom.
2,4,6-Trifluoroaniline: Contains three fluorine atoms instead of chlorine.
4-Fluoroaniline: Contains only one fluorine atom without chlorine.
Uniqueness: 2,3,4-Trichloro-6-fluoroaniline is unique due to the combination of both chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired .
Properties
CAS No. |
2639408-14-1 |
---|---|
Molecular Formula |
C6H3Cl3FN |
Molecular Weight |
214.5 |
Purity |
95 |
Origin of Product |
United States |
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